

HIV-1 inhibitor-60 versus fostemsavir efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: HIV-1 inhibitor-60

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Fostemsavir Profile and Key Experimental Data

The following tables summarize the mechanism of action, efficacy data, and pharmacokinetics of Fostemsavir based on clinical trials.

Table 1: Mechanism of Action and Basic Profile of Fostemsavir

Feature	Description
Drug Class	First-in-class HIV-1 attachment inhibitor; a prodrug of temsavir [1] [2] [3].
Molecular Target	Viral envelope glycoprotein gp120 [1] [4] [5].
Mechanism of Action	The active metabolite, temsavir, binds to gp120, locking it in a closed conformation. This prevents the initial attachment of the HIV-1 virion to the host CD4+ T-cell, stopping the first step of viral entry [1] [5] [3].
Indication	For heavily treatment-experienced (HTE) adults with multidrug-resistant HIV-1 infection failing their current ARV regimen due to resistance, intolerance, or safety considerations [2] [5] [3].

Feature	Description
Approval Status	Approved by the US FDA (July 2020) and European Medicines Agency (Feb 2021) [2].

Table 2: Efficacy of Fostemsavir in Heavily Treatment-Experienced (HTE) Populations The primary efficacy data comes from the **phase 3 BRIGHTE trial** [6] [2] [7].

Trial / Cohort	Key Efficacy Outcomes
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| **BRIGHTE Trial (Randomized Cohort)** | • **Day 8:** Significant mean reduction in HIV-1 RNA of **0.79 log₁₀ copies/mL** vs. 0.17 for placebo (as part of failing regimen) [4] [8]. • **Week 24:** 53% of participants achieved viral suppression (HIV RNA <50 copies/mL) [2]. • **Week 48:** 54% achieved viral suppression (HIV RNA <40 copies/mL); mean CD4+ count increase of **139 cells/mm³** [4]. • **Week 96:** 60% maintained viral suppression [2]. | | **Indirect Comparisons (Matching-Adjusted)** | • Vs. Ibalizumab + OBT: Numerically higher, but not statistically significant, odds of virologic suppression at Week 24 (OR=1.44) [6] [7]. • Vs. OBT alone (BENCHMRK): Significantly higher odds of virologic suppression at Week 96 (OR=3.26) and greater CD4+ increase (135.78 cells/mm³) [6] [7]. |

Table 3: Pharmacokinetics and Drug-Drug Interactions of Fostemsavir

Aspect	Details
Dosage Form	600 mg extended-release tablet [1].
Dosing	600 mg twice daily, with or without food [1] [3].
Metabolism	A prodrug hydrolyzed by intestinal alkaline phosphatases to its active moiety, temsavir . Temsavir is metabolized by esterases and CYP3A4 [8] [3].

| **Key Interactions** | • **Contraindicated:** Strong CYP3A inducers (e.g., rifampin, carbamazepine, St. John's wort) [5]. • **Increased Temsavir Exposure:** Coadministration with CYP3A/P-gp inhibitors like Cobicistat,

Darunavir/r increased Temsavir AUC by 34%-97% [8]. • **Decreased Temsavir Exposure:** Coadministration with Etravirine decreased Temsavir AUC by ~50% [8]. |

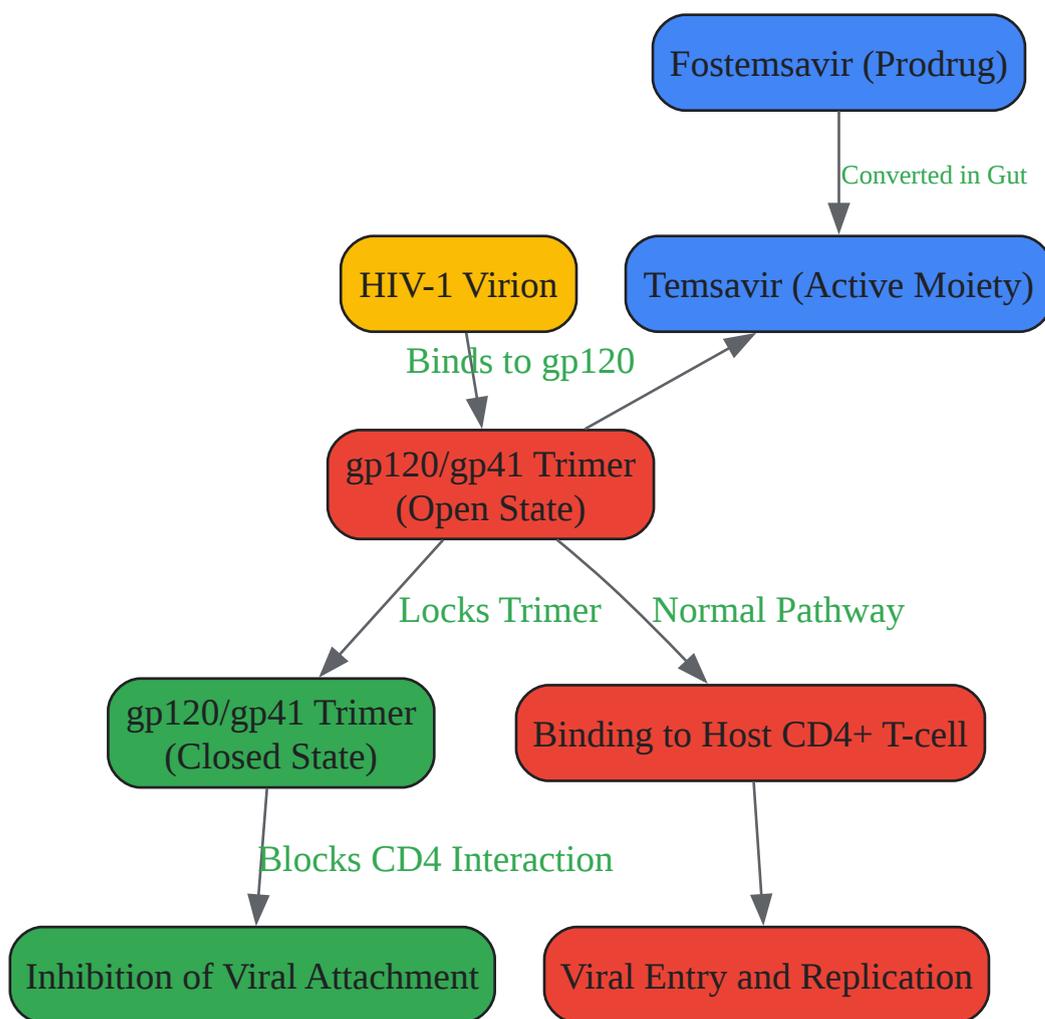
Experimental Protocols from Key Studies

The primary evidence for Fostemsavir comes from the phase 3 BRIGHTE trial and pharmacokinetic studies.

- **BRIGHTE Trial (NCT02362503) Design [2]:**
 - **Population:** 371 heavily treatment-experienced adults with multidrug-resistant HIV-1.
 - **Randomized Cohort (n=272):** Participants were given either Fostemsavir or a placebo twice daily for 8 days, in addition to their failing antiretroviral regimen. After Day 8, all participants received open-label Fostemsavir plus an Optimized Background Therapy (OBT).
 - **Primary Endpoint:** Mean change in HIV-1 RNA from baseline to Day 8.
 - **Secondary Endpoints:** Proportion of participants with HIV-1 RNA <40 copies/mL and change in CD4+ cell count at Week 48.
- **Pharmacokinetic (PK) Study Design [8]:**
 - **Objective:** To assess the effects of other antiretrovirals (Darunavir/ritonavir, Cobicistat, Etravirine) on the systemic exposure of Temsavir.
 - **Design:** Open-label, single-sequence, multiple-dose studies in healthy participants.
 - **Methodology:** Participants received Fostemsavir alone, followed by Fostemsavir co-administered with the drugs under investigation. PK parameters like C_{max} and AUC_{tau} for Temsavir were compared.

Fostemsavir Mechanism of Action Diagram

The diagram below illustrates the unique mechanism by which Fostemsavir inhibits HIV-1 attachment.



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